molecular formula C13H21N2O3P B2863395 Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate CAS No. 2416231-79-1

Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate

Cat. No. B2863395
CAS RN: 2416231-79-1
M. Wt: 284.296
InChI Key: DOOQGGALSUNNDS-UHFFFAOYSA-N
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Description

“Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate” is a chemical compound with a molecular weight of 284.3 . It is offered by Benchchem for research purposes.


Molecular Structure Analysis

The molecular structure of “Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate” is described by the InChI code 1S/C13H21N2O3P/c1-13(2,3)18-12(16)15-9-10-8-11(6-7-14-10)19(4,5)17/h6-8H,9H2,1-5H3,(H,15,16) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms in the molecule.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate: is utilized in organic synthesis, particularly in the formation of N-tert-butyl amides . These amides are significant due to their presence in various drugs such as finasteride, used for treating benign prostatic hyperplasia, and nelfinavir, an HIV protease inhibitor . The compound serves as a catalyst or intermediate in reactions like the Ritter reaction, which is essential for synthesizing complex organic molecules.

Pharmaceutical Research

In pharmaceutical research, this compound’s derivatives are explored for their potential as drug candidates. For example, N-tert-butyl amides have been investigated for neuroprotective therapies to treat HIV-associated CNS diseases . The compound’s role in the synthesis of these amides makes it valuable for developing new medications.

properties

IUPAC Name

tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N2O3P/c1-13(2,3)18-12(16)15-9-10-8-11(6-7-14-10)19(4,5)17/h6-8H,9H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOQGGALSUNNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=C1)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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